ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
CAS No.: 209540-02-3
Cat. No.: VC0052897
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209540-02-3 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.282 |
| IUPAC Name | ethyl 1-(3-aminophenyl)-5-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3,14H2,1-2H3 |
| Standard InChI Key | UTFMLGYOBKJDTI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)N)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by several key functional groups attached to a central pyrazole ring. The compound has been cataloged with specific identifiers that facilitate its recognition in chemical databases and research publications.
Identification Parameters
The compound is identified through several standardized chemical parameters as shown in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 209540-02-3 |
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.282 g/mol |
| IUPAC Name | ethyl 1-(3-aminophenyl)-5-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3,14H2,1-2H3 |
| Standard InChIKey | UTFMLGYOBKJDTI-UHFFFAOYSA-N |
The compound features a pyrazole ring with three key substituents: a methyl group at position 5, an ethyl carboxylate group at position 4, and a 3-aminophenyl group at position 1. This specific arrangement distinguishes it from structurally similar compounds and contributes to its unique chemical properties.
Structural Features
The structural architecture of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate includes:
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A five-membered pyrazole heterocyclic ring containing two adjacent nitrogen atoms
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An ethyl carboxylate (-COOC₂H₅) group at position 4 of the pyrazole ring
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A methyl (-CH₃) group at position 5 of the pyrazole ring
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A 3-aminophenyl group attached to position 1 of the pyrazole ring
This particular arrangement of functional groups creates a molecule with specific chemical reactivity patterns and potential binding capabilities that make it valuable for various research applications.
Physical and Chemical Properties
The physical and chemical properties of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate determine its behavior in different environments and its potential for chemical modifications.
Physical Properties
While specific physical data for ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is limited in the available literature, we can derive some properties based on its structure and comparison with similar compounds. As a solid organic compound with moderate molecular weight, it likely exhibits characteristics common to other substituted pyrazoles:
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Appearance: Likely a crystalline solid at room temperature
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Solubility: Probable moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and DMSO
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Limited water solubility due to its predominantly hydrophobic structure
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups:
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The amino group (-NH₂) on the phenyl ring serves as a nucleophilic center and can participate in various reactions including acylation, alkylation, and condensation reactions
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The ethyl carboxylate group can undergo hydrolysis, transesterification, and reduction reactions
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The pyrazole nitrogen atoms can participate in coordination chemistry, potentially serving as ligands for metal complexes
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The aromatic rings provide sites for electrophilic substitution reactions under appropriate conditions
These reactive centers make the compound versatile for chemical derivatization and potential incorporation into more complex molecular structures.
Synthetic Routes and Preparation Methods
Comparison with Related Compounds
Insights from similar pyrazole derivatives can inform understanding of the synthesis of our target compound:
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The patent described in search result outlines a synthesis process for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester using methyl hydrazine and ethoxy methylene ethyl cyanoacetate as raw materials, with toluene as a solvent .
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Search result describes the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement of o-chloroaldehyde .
These approaches, while for different compounds, demonstrate general principles that could be adapted for the synthesis of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, potentially using 3-aminophenylhydrazine as a starting material.
Research Applications and Significance
Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several potential applications in research contexts, particularly in pharmaceutical chemistry and proteomics.
Pharmaceutical Research Applications
The unique structure of this compound makes it a candidate for various pharmaceutical applications:
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As a building block for medicinal chemistry programs, particularly in the design of enzyme inhibitors
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In the development of potential therapeutic agents, leveraging the biological activity often associated with pyrazole derivatives
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As a pharmacophore in drug discovery programs targeting various disease states
These applications stem from the general observation that pyrazole-containing compounds frequently exhibit biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Proteomics Applications
In proteomics research, ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate may serve several functions:
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As a chemical probe for protein binding studies
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As a building block for the synthesis of affinity labels or chemical tags used in protein identification
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In the development of specific protein-binding molecules for target validation studies
These applications leverage the compound's functional groups, particularly the amine group, which can be further derivatized for specific research needs.
Chemical Research Value
Beyond biological applications, the compound has value in chemical research:
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As a model compound for studying reaction mechanisms
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In the development of new synthetic methodologies
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As a precursor for the synthesis of more complex heterocyclic systems
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In coordination chemistry, potentially serving as a ligand for metal complexes
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Several compounds related to ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate appear in the search results, allowing for structural comparisons:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 209540-02-3 | C₁₃H₁₅N₃O₂ | 245.282 | Target compound |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | C₇H₁₁N₃O₂ | 169.181 | Amino group at position 5 of pyrazole; methyl at N1 instead of aminophenyl |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 23286-70-6 | C₇H₁₁N₃O₂ | 169.184 | Amino group at position 5; methyl at position 3; unsubstituted N1 |
| Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 260046-88-6 | C₁₃H₁₅N₃O₂ | 245.282 | Amino group at position 4 of phenyl instead of position 3 |
These structural variations can significantly impact properties such as solubility, reactivity, and potential biological activities .
Property and Application Differences
The positional isomer ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate differs from our target compound only in the position of the amino group on the phenyl ring (para vs. meta). This seemingly minor structural difference can lead to distinct:
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Electronic distributions affecting reactivity patterns
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Hydrogen bonding capabilities influencing solubility and binding properties
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Three-dimensional conformations impacting molecular recognition events
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Potential biological activities resulting from different binding modes with target proteins
Similarly, compounds like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate have more significant structural differences, lacking the phenyl ring entirely, which substantially alters their chemical and physical properties .
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